2-Fluoro-5-(trifluoroacetyl)benzonitrile
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Overview
Description
2-Fluoro-5-(trifluoroacetyl)benzonitrile is an organic compound with the molecular formula C9H3F4NO. It is characterized by the presence of both fluoro and trifluoroacetyl groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoroacetyl)benzonitrile typically involves the introduction of fluoro and trifluoroacetyl groups onto a benzonitrile scaffold. One common method involves the reaction of 2-fluorobenzonitrile with trifluoroacetic anhydride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoroacetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluoro and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Fluoro-5-(trifluoroacetyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoroacetyl)benzonitrile involves its interaction with specific molecular targets. The presence of fluoro and trifluoroacetyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzonitrile: This compound has a formyl group instead of a trifluoroacetyl group and exhibits different reactivity and applications.
2-Fluoro-6-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trifluoroacetyl group, leading to variations in its chemical properties and uses.
Uniqueness
2-Fluoro-5-(trifluoroacetyl)benzonitrile is unique due to the presence of both fluoro and trifluoroacetyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
Molecular Formula |
C9H3F4NO |
---|---|
Molecular Weight |
217.12 g/mol |
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroacetyl)benzonitrile |
InChI |
InChI=1S/C9H3F4NO/c10-7-2-1-5(3-6(7)4-14)8(15)9(11,12)13/h1-3H |
InChI Key |
VLZFOYAIIDARDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)C#N)F |
Origin of Product |
United States |
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